N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide
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Overview
Description
N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Dimethoxyphenyl Moiety: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Final Acylation: The final step involves the acylation of the intermediate with N-ethylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Shares the benzyl and dimethoxyphenyl groups but lacks the thieno[3,2-d]pyrimidine core.
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H32N4O6S |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C29H32N4O6S/c1-4-31(17-21-8-6-5-7-9-21)26(35)19-32-22-13-15-40-27(22)28(36)33(29(32)37)18-25(34)30-14-12-20-10-11-23(38-2)24(16-20)39-3/h5-11,13,15-16H,4,12,14,17-19H2,1-3H3,(H,30,34) |
InChI Key |
PTQWJMGNSVSVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3 |
Origin of Product |
United States |
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